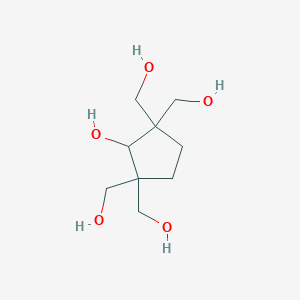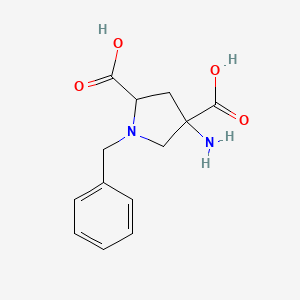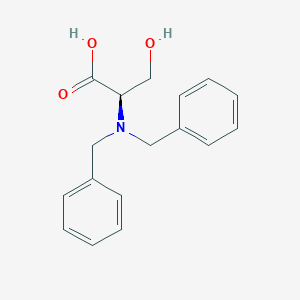
Dibenzyl-D-serine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(dibenzylamino)-3-hydroxypropanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a dibenzylamino group and a hydroxy group attached to a propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(dibenzylamino)-3-hydroxypropanoic acid typically involves the ring-opening reaction of epoxides with amines. One common method is the acetic acid-mediated ring-opening of epoxides with dibenzylamine, which provides the desired β-amino alcohol in high yields with excellent regioselectivity . This method is advantageous as it is metal- and solvent-free, making it environmentally friendly.
Industrial Production Methods
Industrial production of ®-2-(dibenzylamino)-3-hydroxypropanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable reagents, can further improve the sustainability of the industrial production process .
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(dibenzylamino)-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The amino group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Meta-chloroperbenzoic acid (mCPBA) is commonly used as an oxidizing agent for the hydroxy group.
Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent for the carbonyl group.
Substitution: Various alkyl halides can be used for substitution reactions involving the amino group.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of N-alkylated derivatives.
Applications De Recherche Scientifique
®-2-(dibenzylamino)-3-hydroxypropanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of ®-2-(dibenzylamino)-3-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity and function. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-2-(dibenzylamino)-3-hydroxybutanoic acid
- ®-2-(dibenzylamino)-3-hydroxyvaleric acid
- ®-2-(dibenzylamino)-3-hydroxyhexanoic acid
Uniqueness
®-2-(dibenzylamino)-3-hydroxypropanoic acid is unique due to its specific structural features, such as the presence of the dibenzylamino group and the hydroxy group on the propanoic acid backbone. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C17H19NO3 |
|---|---|
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
(2R)-2-(dibenzylamino)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C17H19NO3/c19-13-16(17(20)21)18(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10,16,19H,11-13H2,(H,20,21)/t16-/m1/s1 |
Clé InChI |
IAVOOHAFSZKXIS-MRXNPFEDSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)[C@H](CO)C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(CO)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


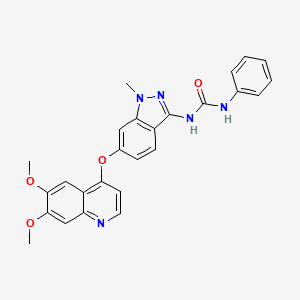


![Bicyclo[3.1.1]hept-2-ene-2-propanal, alpha,alpha,6,6-tetramethyl-](/img/structure/B13898743.png)
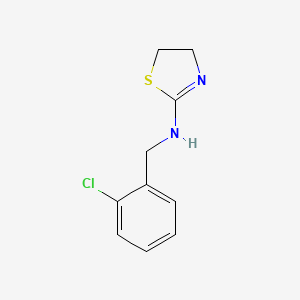

![Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride](/img/structure/B13898755.png)

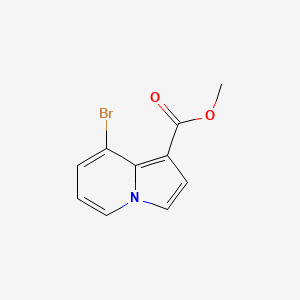
![8-(6-Chloropyridin-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13898785.png)
